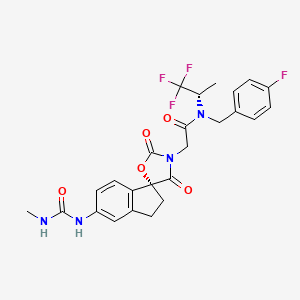
A-485
Descripción general
Descripción
A-485 es un inhibidor potente y selectivo del coactivador de la histona acetiltransferasa (HAT) p300. Como miembro de la familia p300/CBP, p300 juega un papel crucial en la regulación de la transcripción genética mediante la acetilación de histonas y otras proteínas. Específicamente, this compound se dirige al dominio HAT de p300 y la proteína de unión a CREB (CBP), inhibiendo su actividad catalítica .
Aplicaciones Científicas De Investigación
A-485 ha despertado un gran interés en la investigación científica en múltiples campos:
Investigación del Cáncer: this compound muestra promesa como agente antitumoral.
Epigenética: Al dirigirse a p300, this compound influye en las modificaciones epigenéticas, lo que afecta la expresión genética y el comportamiento celular.
Desarrollo de Medicamentos: Los investigadores exploran el potencial de this compound como agente terapéutico para diversas enfermedades.
Mecanismo De Acción
El mecanismo de acción de A-485 implica la inhibición de la actividad HAT de p300. Interrumpe la acetilación de histonas y otras proteínas, lo que afecta la transcripción genética. La regulación negativa de los oncogenes (por ejemplo, Pttg1, c-Myc) y las vías de señalización (por ejemplo, PI3K/AKT/mTOR) contribuyen a sus efectos antitumorales .
Análisis Bioquímico
Biochemical Properties
A-485 interacts with the p300/CBP HAT domain, exhibiting IC50 values of 2.6 and 9.8 nM for the CBP-bromodomain HAT-C/H3 (BHC) and p300-BHC domains, respectively . This interaction results in the inhibition of the acetylation activity of both CBP and p300 .
Cellular Effects
This compound has been shown to suppress cell growth and inhibit the secretion of growth hormone (GH) in vitro and in vivo . It can downregulate the expression or activity of several oncogenes, such as genes in the Pttg1, c-Myc, cAMP, and PI3K/AKT/mTOR signaling pathways, which are crucial for tumorigenesis and progression .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the acetylation activity of p300/CBP, leading to the downregulation of several oncogenes . This results in the suppression of cell growth and the inhibition of GH secretion .
Temporal Effects in Laboratory Settings
The effects of this compound on cell growth and GH secretion have been observed over time in laboratory settings
Metabolic Pathways
Given its role as a p300/CBP HAT domain inhibitor, it likely interacts with enzymes and cofactors involved in histone acetylation .
Métodos De Preparación
Rutas de Síntesis:: La ruta de síntesis para A-485 implica reacciones químicas específicas para ensamblar su estructura molecular. Desafortunadamente, las vías sintéticas detalladas no están ampliamente disponibles en la literatura. Se sintetiza a través de pasos cuidadosamente diseñados para lograr las propiedades deseadas.
Producción Industrial:: La información sobre los métodos de producción industrial a gran escala para this compound es limitada. Normalmente, las empresas farmacéuticas optimizan las rutas de síntesis para la escalabilidad, la rentabilidad y la pureza. La producción industrial probablemente implique modificaciones de la síntesis a escala de laboratorio.
Análisis De Reacciones Químicas
Reacciones:: A-485 participa en diversas reacciones químicas debido a su actividad inhibitoria contra p300. Si bien las reacciones específicas no están explícitamente documentadas, es probable que se someta a interacciones con otras moléculas, incluidas proteínas y ácidos nucleicos.
Reactivos y Condiciones Comunes:: Los reactivos y las condiciones utilizados en las reacciones relacionadas con this compound dependen del contexto. Los investigadores pueden emplear tampones, disolventes y catalizadores específicos para modular su actividad. La información detallada permanece como propiedad de la empresa.
Productos Principales:: La función principal de this compound radica en inhibir la acetilación mediada por p300. Sus productos principales son la supresión de la transcripción genética y los efectos posteriores sobre los procesos celulares.
Comparación Con Compuestos Similares
Si bien A-485 es único debido a su selectividad para p300/CBP, existen otros inhibidores de HAT. Los compuestos notables incluyen C646 e I-CBP112. Las propiedades distintivas de this compound lo convierten en una herramienta valiosa para estudiar la regulación epigenética.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(3R)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F4N4O5/c1-14(25(27,28)29)32(12-15-3-5-17(26)6-4-15)20(34)13-33-21(35)24(38-23(33)37)10-9-16-11-18(7-8-19(16)24)31-22(36)30-2/h3-8,11,14H,9-10,12-13H2,1-2H3,(H2,30,31,36)/t14-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVJKILQRBSEAG-LFPIHBKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@]3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F4N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of A-485?
A1: this compound acts as a ligand for the p300/CBP protein. []
Q2: How does this compound binding to p300/CBP impact cellular processes?
A2: Binding of this compound to p300/CBP can initiate its degradation, potentially leading to downstream effects on gene expression and cellular function. []
Q3: What is the significance of p300/CBP degradation in a cellular context?
A3: p300/CBP are transcriptional coactivators involved in various cellular processes, including cell growth, differentiation, and apoptosis. Their degradation can therefore have significant effects on cell fate and function.
Q4: What is the molecular formula and weight of this compound?
A4: While the provided text doesn't explicitly state the molecular formula and weight, these can be deduced from the full chemical name and calculated accordingly.
Q5: Is there any available spectroscopic data for this compound?
A5: The provided research papers do not offer specific spectroscopic data for this compound.
Q6: Has the material compatibility of this compound been investigated?
A6: The provided research papers do not explicitly discuss the material compatibility of this compound.
Q7: What is known about the stability of this compound under various conditions?
A7: Information about the stability of this compound under various conditions is not provided in the research papers.
Q8: Does this compound exhibit any catalytic properties?
A8: The provided research papers do not suggest any inherent catalytic properties of this compound.
Q9: Have any computational studies been performed on this compound?
A9: The research papers do not mention any specific computational studies or QSAR models related to this compound.
Q10: How do structural modifications of this compound affect its binding affinity to p300/CBP?
A10: The provided papers do not delve into the specific structure-activity relationships of this compound and its analogues.
Q11: What is known about the formulation strategies for this compound?
A11: The research papers provided do not include details about specific formulation strategies for this compound.
Q12: Is there information available regarding the SHE regulations concerning this compound?
A12: The provided papers do not discuss SHE regulations pertaining to this compound. This information would typically be found in safety data sheets and regulatory documents.
Q13: Has the pharmacokinetic profile of this compound been investigated?
A13: The provided research papers do not provide details regarding the pharmacokinetic profile (ADME) of this compound.
Q14: What cell-based assays have been used to assess the activity of this compound?
A15: Research paper [] utilized a myeloma cell line, MM1.S, to assess cell viability and p300 degradation induced by this compound conjugated with pomalidomide and different linkers.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


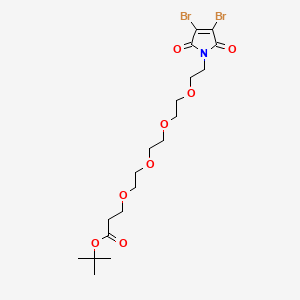

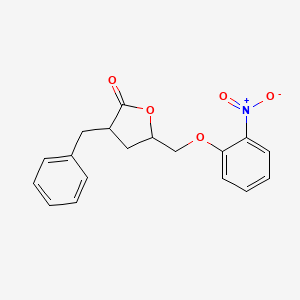

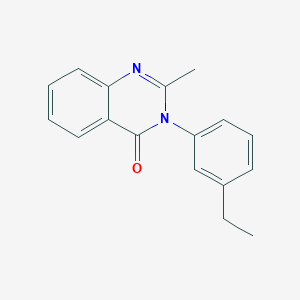

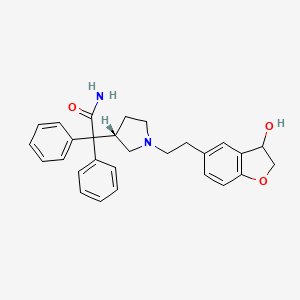

![(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone](/img/structure/B604983.png)



